molecular formula C20H24N2O3S B2868348 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide CAS No. 1005293-28-6

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide

Cat. No. B2868348
CAS RN: 1005293-28-6
M. Wt: 372.48
InChI Key: OBSKZIISZMHXDP-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide, also known as IBTQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IBTQ is a tetrahydroquinoline derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Inhibition of Protein Kinases

Isoquinolinesulfonamides, including compounds structurally related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide, have been shown to inhibit cyclic AMP-dependent protein kinase (protein kinase A) and other kinases. This inhibition plays a role in modulating cellular processes such as neurite outgrowth, which is essential for neuronal development and plasticity (Chijiwa et al., 1990).

Copper-Catalyzed Radical-Promoted Aminocyclization

Copper-catalyzed radical-promoted aminocyclization of acrylamides with N-fluorobenzenesulfonimide (NFSI) has been facilitated by related sulfonamide compounds. This method allows for the construction of isoquinoline-1,3-diones, demonstrating the compound's utility in organic synthesis (Xiao-Feng Xia et al., 2016).

Interaction with Carbonic Anhydrase

Studies have shown that isoquinolinesulfonamides can selectively inhibit human carbonic anhydrases, a family of enzymes critical for physiological processes such as respiration and acid-base balance. The crystal structure analysis of these inhibitors bound to carbonic anhydrase provides insights for designing selective inhibitors for therapeutic targets (Mader et al., 2011).

Antimicrobial Activity

The synthesis and characterization of novel sulfonamide compounds have revealed significant antimicrobial activity. These studies demonstrate the potential of these compounds as therapeutic agents against bacterial and fungal infections (Vanparia et al., 2010).

Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II

Isoquinolinesulfonamide derivatives have been identified as potent inhibitors of Ca2+/calmodulin-dependent protein kinase II (CaMKII), an enzyme involved in various cellular functions, including neurotransmitter release and synaptic plasticity. This inhibition suggests a role for these compounds in modulating neuronal activity and potentially treating neurological disorders (Sumi et al., 1991).

properties

IUPAC Name

4-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-12-4-5-16-13-17(8-11-19(16)22)21-26(24,25)18-9-6-15(3)7-10-18/h6-11,13-14,21H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSKZIISZMHXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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